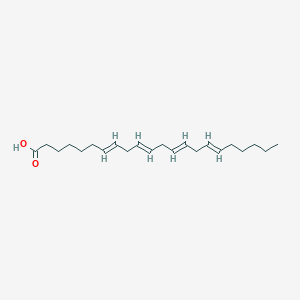

adrenic acid

Description

Significance of Long-Chain Polyunsaturated Fatty Acids in Cellular Biology

Long-chain polyunsaturated fatty acids (LCPUFAs) are vital components of cellular structures and play crucial roles in various biological processes. mdpi.comnih.gov These fatty acids, which include the well-known omega-3 and omega-6 families, are integral to the architecture of cell membranes, influencing their fluidity and function. nih.govfrontiersin.org Within the nervous system, LCPUFAs are particularly enriched in neuronal membranes and are essential for efficient neurotransmission. biologists.com

Beyond their structural roles, LCPUFAs serve as precursors to a vast array of signaling molecules. nih.gov Through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450), LCPUFAs are converted into bioactive metabolites such as prostaglandins (B1171923), leukotrienes, and epoxides. nih.govnih.gov These molecules are potent regulators of inflammation, immune responses, and vascular tone. mdpi.comfrontiersin.orgmdpi.com The balance between different LCPUFAs and their derived metabolites is critical for maintaining cellular and tissue homeostasis. nih.gov For instance, an imbalance in the ratio of omega-6 to omega-3 fatty acids has been linked to inflammatory conditions and other chronic diseases. nih.gov

Overview of Adrenic Acid as an Omega-6 Fatty Acid

This compound (AdA), also known as docosatetraenoic acid (DTA), is a 22-carbon omega-6 polyunsaturated fatty acid. nih.gov Its chemical structure is C₂₂H₃₆O₂. nih.gov AdA is synthesized in the body through a two-carbon chain elongation of the more widely studied arachidonic acid (AA). nih.govwikipedia.org It can also be produced from the essential fatty acid linoleic acid through a series of elongation and desaturation reactions. nih.govnih.gov

This compound is found in various tissues, with notable concentrations in the adrenal glands, brain, liver, kidneys, and the vascular system. nih.govnih.govatamanchemicals.com It is one of the most abundant fatty acids in the early human brain, suggesting a significant role in neural development. wikipedia.orgmdpi.com Like other LCPUFAs, AdA is incorporated into the phospholipids (B1166683) of cell membranes. atamanchemicals.comresearchgate.net From these membrane stores, it can be released and metabolized into a range of biologically active compounds known as docosanoids, including dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs). wikipedia.orgatamanchemicals.com These metabolites participate in various physiological processes, including the regulation of vascular tone and inflammation. nih.govspandidos-publications.com this compound can also be converted back to arachidonic acid through a process called peroxisomal β-oxidation. nih.govahajournals.org

Historical Context and Evolution of this compound Research

Initial research into this compound often viewed it as a simple elongation product of arachidonic acid, functioning primarily as a reservoir for its more famous precursor. atamanchemicals.combalsinde.org Early studies focused on its presence in specific tissues, like the adrenal gland, which gave the acid its name, and its basic metabolic conversions. atamanchemicals.comnih.gov For a time, the metabolites of AdA were considered to be less potent versions of the eicosanoids derived from arachidonic acid. balsinde.org

However, the understanding of AdA's role has evolved significantly. Research in the 1980s began to demonstrate that AdA itself could be metabolized by cells, such as human endothelial cells, to produce its own distinct set of bioactive molecules, termed dihomo-eicosanoids. balsinde.orgnih.gov Subsequent studies have identified a variety of these AdA-derived docosanoids and have shown that they possess unique biological activities. nih.govbalsinde.org For example, certain metabolites of AdA, such as epoxydocosatrienoic acids (EDTs), have been identified as potent vasodilators, acting as endothelium-derived hyperpolarizing factors. nih.govwikipedia.org More recent research has explored the anti-inflammatory and pro-resolving effects of AdA, challenging the traditional classification of omega-6 fatty acids as purely pro-inflammatory. researchgate.netmedrxiv.org This shift in perspective highlights a growing interest in AdA as a distinct bioactive lipid with specific roles in health and disease. spandidos-publications.com

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound research has expanded considerably, moving beyond basic biochemistry to encompass a wide range of physiological and pathophysiological contexts. spandidos-publications.com Current studies are investigating the multifaceted roles of AdA and its metabolites in various systems. A significant area of focus is its function in the cardiovascular system, where its metabolites are known to influence vascular tone and endothelial function. nih.govnih.govspandidos-publications.com

In neuroscience, the high concentration of AdA in the developing brain has spurred research into its importance for neuronal development and myelin enrichment. mdpi.com The role of AdA in inflammation and immunology is another critical area of investigation. While historically associated with pro-inflammatory omega-6 pathways, recent findings suggest AdA can also have anti-inflammatory and pro-resolving properties, making its role in inflammatory diseases a complex and compelling subject of study. researchgate.netmedrxiv.org Furthermore, research has identified AdA as a potential biomarker for a variety of conditions, including metabolic diseases, neurodegenerative disorders, and cardiovascular diseases, making it a promising target for future therapeutic development. nih.govspandidos-publications.com The ongoing exploration of AdA's metabolic pathways and biological effects continues to reveal its significance in human health and disease. spandidos-publications.com

Structure

2D Structure

Properties

CAS No. |

2091-25-0 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |

InChI Key |

TWSWSIQAPQLDBP-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Other CAS No. |

28874-58-0 |

Synonyms |

7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of Adrenic Acid

Precursor Pathways and Enzymatic Elongation

The synthesis of adrenic acid is intrinsically linked to the metabolic pathways of other essential fatty acids.

This compound is directly synthesized from arachidonic acid (AA) through a two-carbon chain elongation at the carboxylic end. acs.orgspandidos-publications.comnih.govnih.gov This conversion establishes a close metabolic relationship between these two fatty acids, with this compound sometimes considered a storage form of arachidonic acid as it can be retro-converted back to AA via β-oxidation. nih.govatamanchemicals.com

The elongation of arachidonic acid to form this compound is catalyzed by specific enzymes known as fatty acid elongases, particularly ELOVL2 and ELOVL5. spandidos-publications.comromj.org These enzymes are crucial for the synthesis of very-long-chain fatty acids. tandfonline.com Studies have shown that the expression of ELOVL5 is associated with the cellular levels of both arachidonic acid and this compound. nih.gov Overexpression of ELOVL5 in rat hepatocytes led to increased elongation of arachidonic acid into this compound. Similarly, ELOVL2 is involved in the elongation of polyunsaturated fatty acids with 20 or more carbons. tandfonline.com

This compound can also be synthesized from linoleic acid, an essential fatty acid, through a series of elongation and desaturation reactions. acs.orgnih.gov This pathway first converts linoleic acid to arachidonic acid, which then serves as the precursor for this compound. spandidos-publications.comwikipedia.org The enzymes Δ5-desaturase (FADS1) and Δ6-desaturase (FADS2) are key players in this multi-step process. spandidos-publications.comwikipedia.org

Role of Fatty Acid Elongases (ELOVL2, ELOVL5) in this compound Synthesis

Tissue-Specific Distribution and Incorporation into Lipid Structures

This compound is not uniformly distributed throughout the body; it is concentrated in specific tissues and integrated into the fundamental components of cell membranes.

Significant concentrations of this compound are found in the adrenal gland, liver, brain, kidney, and vasculature. acs.orgspandidos-publications.comnih.govatamanchemicals.comcaymanchem.comvulcanchem.com Its abundance in the adrenal gland is particularly noteworthy. nih.govnih.gov this compound is also one of the most plentiful fatty acids in the early human brain and is present in myelin, the protective sheath around nerve fibers. atamanchemicals.comvulcanchem.com

As a component of cellular membranes, this compound is incorporated into phospholipids (B1166683), which are crucial for membrane structure and function. spandidos-publications.comfrontiersin.org It is found in various phospholipid classes, including phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS). researchgate.netresearchgate.net Studies on human hippocampus have shown age-related decreases in phospholipids containing this compound, particularly in phosphatidylethanolamine. researchgate.net In macrophage-like cells, this compound shows a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position, with phosphatidylethanolamine (PE) and phosphatidylinositol (PI) being the richest in this compound. csic.es Specifically, AdA is liberated exclusively from phosphatidylcholine species upon cell stimulation. csic.es

| Tissue | Presence of this compound |

| Adrenal Gland | High concentration nih.govnih.gov |

| Liver | Present acs.orgspandidos-publications.comnih.gov |

| Brain | Present, abundant in early development and myelin acs.orgspandidos-publications.comnih.govatamanchemicals.comcaymanchem.comvulcanchem.com |

| Kidney | Present acs.orgspandidos-publications.comnih.govcaymanchem.com |

| Vasculature | Present acs.orgnih.govnih.gov |

| Testis | Present atamanchemicals.comcaymanchem.com |

| Phospholipid Class | Incorporation of this compound |

| Phosphatidylethanolamine (PE) | This compound is incorporated, particularly species containing stearic acid. researchgate.netcsic.es |

| Phosphatidylcholine (PC) | This compound is incorporated and is the exclusive source of liberated AdA upon stimulation. csic.es |

| Phosphatidylserine (PS) | This compound is a component of phosphatidylserine. researchgate.netresearchgate.net |

| Phosphatidylinositol (PI) | This compound is found in phosphatidylinositol, especially species with stearic acid. csic.es |

This compound as a Constituent of Myelinic Lipids

This compound (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is a notable component of lipids within the central nervous system, particularly in the myelin sheath that insulates nerve fibers. nih.govcmdm.tw Myelin is a lipid-rich structure, and its composition is crucial for proper nerve impulse conduction. mdpi.com this compound is one of the major polyunsaturated fatty acids (PUFAs) found in the brain, alongside docosahexaenoic acid (DHA) and arachidonic acid (AA). mdpi.com

Its presence is significant in both gray and white matter. Specifically, it is the third most prevalent PUFA in the glycerophospholipids of gray matter and the most abundant PUFA in the ethanolamine (B43304) phosphoglycerides of white matter. nih.gov The concentration of this compound, along with other very-long-chain fatty acids, increases significantly during the period of active myelination after birth. nih.gov

Studies on the fatty acid composition of human brain phospholipids have revealed that in ethanolamine plasmalogens, a type of phospholipid abundant in myelin, this compound and oleic acid are the predominant fatty acids during the postnatal period. nih.gov Furthermore, research has indicated that free radical-induced oxidation of this compound gives rise to F2-dihomo-isoprostanes, which have been proposed as potential biomarkers for myelin damage. researchgate.net The ratio of these compounds to those derived from other fatty acids is significantly higher in myelin-derived phospholipids compared to those from gray matter. researchgate.net

The accumulation of this compound in myelin underscores its importance in the structural integrity and function of the nervous system. nih.govmdpi.com It is considered essential for neuronal growth and the enrichment of myelin lipids. nih.gov

Endogenous Control Mechanisms for this compound Levels

The levels of this compound in the body are tightly controlled through a combination of regulatory mechanisms that govern its synthesis and cellular handling. These control systems ensure that adequate amounts of this important fatty acid are available for its various biological roles while preventing potential adverse effects from excessive accumulation.

The biosynthesis of this compound is intrinsically linked to the metabolic pathway of omega-6 fatty acids, originating from the dietary essential fatty acid, linoleic acid (LA). nih.govspandidos-publications.com The conversion of linoleic acid to arachidonic acid (AA), the immediate precursor of this compound, involves a series of desaturation and elongation reactions catalyzed by specific enzymes. spandidos-publications.com The subsequent two-carbon elongation of arachidonic acid to form this compound is a critical step, primarily catalyzed by fatty acid elongase enzymes (ELOVLs). nih.govspandidos-publications.com

The activity of these elongase enzymes is subject to regulation at multiple levels:

Transcriptional Regulation: The expression of genes encoding for fatty acid elongases is controlled by various transcription factors. Key regulators include sterol regulatory element-binding protein 1c (SREBP-1c) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα. numberanalytics.comspringermedizin.de These transcription factors respond to hormonal and nutritional cues, thereby modulating the rate of fatty acid synthesis and elongation. numberanalytics.com For instance, insulin (B600854) can stimulate the activity of fatty acid elongases, while a high-fat diet may suppress their expression. numberanalytics.com

Substrate Specificity and Competition: Different ELOVL enzymes exhibit specificity for different fatty acid substrates. diva-portal.org ELOVL2 and ELOVL5 are particularly important for the elongation of polyunsaturated fatty acids, including the conversion of arachidonic acid to this compound. nih.govspandidos-publications.com The availability of arachidonic acid and competition with other fatty acids for these enzymes can influence the rate of this compound synthesis. mdpi.com

Post-Translational Modifications: The activity of fatty acid elongases can also be modulated by post-translational modifications such as phosphorylation and ubiquitination, which can affect their stability and catalytic function. numberanalytics.com

The maintenance of appropriate intracellular levels of this compound is also dependent on processes governing its uptake, storage, and release from cells.

Cellular Uptake: Specialized transport mechanisms may be involved in the uptake of long-chain polyunsaturated fatty acids like this compound into specific tissues and cell types, such as the brain and placenta. researchgate.net This selective uptake ensures that these critical tissues have an adequate supply of necessary fatty acids.

Incorporation into Phospholipids: Once inside the cell, this compound is incorporated into the cell membrane phospholipids for storage. nih.gov This process is crucial for maintaining a reservoir of this compound that can be mobilized when needed for various physiological functions. The distribution of this compound among different phospholipid classes is also a regulated process. nih.gov

Mobilization from Membranes: The release of this compound from membrane phospholipids is catalyzed by phospholipase A₂ (PLA₂) enzymes. mdpi.com Studies have shown that different isoforms of PLA₂ may have distinct specificities for phospholipids containing this compound versus arachidonic acid, suggesting independent regulatory mechanisms for the mobilization of these two fatty acids. mdpi.com This selective release allows for a tailored response to specific cellular stimuli.

The interplay between the regulation of its biosynthetic enzymes and the mechanisms controlling its cellular uptake, storage, and metabolism ensures the precise control of this compound homeostasis, which is vital for normal physiological function.

Metabolism and Bioactive Metabolite Formation from Adrenic Acid

Enzymatic Oxidative Metabolic Pathways

The enzymatic oxidation of adrenic acid gives rise to a family of compounds known as docosanoids. nih.gov These reactions, catalyzed by COX, LOX, and CYP450 enzymes, are analogous to the metabolism of arachidonic acid, which produces eicosanoids. ahajournals.orgnih.gov The resulting dihomo-eicosanoids, so-named due to the two additional carbons in their structure compared to their arachidonic acid-derived counterparts, exhibit a range of biological activities. nih.gov

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway is a key route for the metabolism of this compound, leading to the production of dihomo-prostanoids. ahajournals.orgnih.gov This conversion is analogous to the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. physiology.org The COX enzymes, existing as isoforms COX-1 and COX-2, catalyze the conversion of this compound into an unstable intermediate, which is then further processed by specific synthases into various dihomo-prostaglandins and dihomo-thromboxanes. wikipathways.org Research has shown that this compound can compete with arachidonic acid for metabolism by COX, potentially modulating the production of arachidonic acid-derived eicosanoids.

The metabolism of this compound by COX enzymes results in the formation of several dihomo-prostaglandins. ahajournals.orgnih.gov In human umbilical vein endothelial cells, this compound is converted to 1α,1β-dihomo-prostaglandin I2 (DH-PGI2), 1α,1β-dihomo-prostaglandin E2 (DH-PGE2), and 1α,1β-dihomo-prostaglandin F2α (DH-PGF2α). The formation of these compounds has been confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry.

DH-PGI2 has been shown to inhibit platelet aggregation induced by thrombin, although it is less potent than its arachidonic acid-derived counterpart, PGI2. spandidos-publications.com In bovine coronary arteries, DH-PGI2 is one of the metabolites responsible for the vasodilatory effects of this compound. nih.gov Similarly, the renal medulla has been identified as a site where this compound is readily metabolized to dihomo-prostaglandins. lipidmaps.orgcaymanchem.com Specifically, in the rabbit kidney, the primary metabolite is 1a,1b-dihomo prostaglandin (B15479496) E2. caymanchem.com The formation of these dihomo-prostaglandins highlights the role of this compound as a substrate for the COX pathway, leading to the generation of bioactive lipid mediators. researchgate.net

Table 1: Dihomo-Prostaglandins Formed from this compound via the COX Pathway

| Dihomo-Prostaglandin | Tissue/Cell Type of Formation | Observed Effect |

| DH-PGI2 | Human Vascular Endothelial Cells nih.govspandidos-publications.com, Bovine Coronary Arteries nih.gov | Inhibition of thrombin-induced platelet aggregation nih.govspandidos-publications.com, Vasodilation nih.gov |

| DH-PGE2 | Human Umbilical Vein Endothelial Cells , Rabbit Kidney caymanchem.com | Preferentially synthesized in the kidney caymanchem.com |

| DH-PGF2α | Human Umbilical Vein Endothelial Cells | Identified as a metabolite |

In addition to dihomo-prostaglandins, the cyclooxygenase pathway also metabolizes this compound to dihomo-thromboxanes. ahajournals.orgnih.gov Specifically, the formation of dihomo-thromboxane A2 (DH-TxA2) has been reported. spandidos-publications.comnih.gov This metabolic conversion occurs in various tissues and cell types, including the renal medulla and platelets. ahajournals.orgnih.gov

In human platelets, this compound is metabolized by COX to DH-thromboxane. nih.gov Similarly, the renal medulla is a site of DH-thromboxane synthesis from this compound. ahajournals.orgnih.gov The production of DH-TxA2 in human vascular endothelial cells has also been noted. spandidos-publications.com Like its arachidonic acid-derived analog, thromboxane (B8750289) A2, DH-TxA2 is a potent bioactive lipid, although its specific physiological roles are still under investigation.

Table 2: Formation of Dihomo-Thromboxanes from this compound

| Dihomo-Thromboxane | Tissue/Cell Type of Formation |

| DH-Thromboxane A2 | Human Vascular Endothelial Cells spandidos-publications.com, Platelets nih.gov, Renal Medulla ahajournals.orgnih.gov |

Formation of Dihomo-Prostaglandins (e.g., DH-PGI2, DH-PGE2, DH-PGF2)

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway represents another major route for the enzymatic oxidation of this compound. ahajournals.orgnih.gov This pathway leads to the production of various hydroxylated and hydroperoxylated derivatives of this compound. researchgate.net The LOX enzymes insert molecular oxygen into the fatty acid backbone, initiating a cascade that results in the formation of bioactive lipid mediators. nih.gov

The metabolism of this compound by lipoxygenases gives rise to a class of compounds known as dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). ahajournals.orgnih.gov These metabolites are formed in various cell types, with platelets being a notable site of their production. nih.govspandidos-publications.com In human platelets, this compound is metabolized via the 12-lipoxygenase (12-LOX) enzyme to form DH-14-HETE. ahajournals.org

The formation of DH-HETEs has also been observed in bovine zona glomerulosa cells. ahajournals.org These compounds can be further metabolized to dihydroxy derivatives. researchgate.net The production of DH-HETEs from this compound highlights the role of the LOX pathway in generating a diverse array of bioactive docosanoids. researchgate.net

A key initial step in the lipoxygenase pathway is the formation of hydroperoxy derivatives. researchgate.net In the case of this compound metabolism, this leads to the production of dihomo-hydroperoxyeicosatetraenoic acids (DH-HpETEs). researchgate.net These hydroperoxides are unstable intermediates that are subsequently converted to the more stable hydroxy derivatives (DH-HETEs). researchgate.net The formation of DH-HpETE is an essential prerequisite for the synthesis of various downstream metabolites in the LOX pathway. researchgate.net

Production of Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs)

Cytochrome P450 (CYP450) Pathway

This compound (AdA), a 22-carbon polyunsaturated fatty acid, is metabolized by several enzymatic pathways, including the cytochrome P450 (CYP450) system. nih.govspandidos-publications.com This pathway leads to the formation of various bioactive lipid mediators. nih.govspandidos-publications.com Specifically, CYP450 epoxygenases convert this compound into a group of epoxy fatty acids (EpFAs). acs.orgresearchgate.netnih.gov These metabolites play significant roles in physiological processes such as the regulation of vascular tone. nih.govahajournals.org

The action of cytochrome P450 (CYP) epoxygenases on this compound results in the formation of epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs). acs.orgresearchgate.netnih.gov This epoxidation can occur at any of the four double bonds in the this compound molecule, leading to the creation of four different regioisomers: 7,8-EDT, 10,11-EDT, 13,14-EDT, and 16,17-EDT. physiology.org These metabolites have been identified in various tissues, including the liver, kidney, and brain. acs.orgescholarship.org Exogenous administration of AdA in settings like bovine coronary arteries has been shown to induce the CYP-mediated formation of these EDTs. acs.orgescholarship.org Studies have identified DH-16,17-EET as a key product of this metabolic process, involved in regulating vascular tone by causing vasodilation. nih.govspandidos-publications.comahajournals.org The formation of EDTs highlights a significant pathway for producing signaling molecules from this compound. acs.orgnih.gov

The epoxy fatty acids derived from this compound, the EDTs, are substrates for the enzyme soluble epoxide hydrolase (sEH). acs.orgresearchgate.netnih.gov This enzyme is the primary route for the degradation of EDTs and other EpFAs. acs.orgescholarship.org The sEH catalyzes the hydrolysis of the epoxide group, converting the EDTs into their corresponding vicinal diols, known as dihydroxydocosatrienoic acids (DHDTs). acs.orgresearchgate.netnih.govescholarship.org This conversion is generally considered an inactivation step, as the resulting diols are typically less biologically active than their parent epoxides. acs.orgwikipedia.org The degradation of EDTs to DHDTs by sEH is a critical step in regulating the in vivo levels and, consequently, the biological actions of these lipid mediators. acs.orgnih.gov The presence of DHDTs has been detected alongside EDTs in biological systems, confirming this metabolic pathway. acs.orgescholarship.org

The hydrolysis of EDT regioisomers by soluble epoxide hydrolase (sEH) follows Michaelis-Menten kinetics. acs.orgnih.gov Studies using recombinant human sEH have determined the kinetic constants (Kм and Vmax) for the different EDT regioisomers. acs.orgnih.gov There is notable variability in the kinetic parameters among the isomers, indicating that sEH has a preference for certain structures. acs.org Research has shown that the 13,14-EDT regioisomer is the preferred substrate, being degraded most rapidly by sEH. acs.orgacs.org This trend is consistent with observations for other epoxy fatty acids, where the epoxide near the carbon-14 (B1195169) position is often hydrolyzed most efficiently. acs.org Conversely, the rate of metabolism tends to decrease as the epoxide group is located closer to the terminal or carboxylic ends of the fatty acid chain. acs.org

Table 1: Kinetic Parameters for the Hydrolysis of EDT Regioisomers by Recombinant Human sEH

Data sourced from a 2021 study on this compound-derived epoxy fatty acids. acs.org

Degradation of Epoxy Fatty Acids by Soluble Epoxide Hydrolase (sEH) to Dihydroxydocosatrienoic Acids (DHDTs)

Non-Enzymatic Oxidation and Lipid Peroxidation Products

In addition to enzymatic pathways, this compound is susceptible to non-enzymatic oxidation, particularly through free radical-driven processes. nih.govspandidos-publications.com This leads to the formation of a distinct class of lipid peroxidation products that can serve as biomarkers for oxidative stress. spandidos-publications.comnih.gov

Under conditions of oxidative stress, the free radical-mediated peroxidation of this compound leads to the formation of F2-dihomo-isoprostanes (F2-DH-IsoPs). nih.govspandidos-publications.comnih.gov These compounds are isomers of prostaglandins and are considered reliable biomarkers of oxidative damage, particularly to the white matter of the brain where this compound is abundant. nih.govocl-journal.orgresearchgate.net In addition to isoprostanes, another class of compounds called dihomo-isofurans can be formed from this compound peroxidation, especially under conditions of high oxygen tension. ocl-journal.orgportlandpress.com The formation of these products occurs via non-selective and non-specific reactions initiated by free radicals. spandidos-publications.com Both F2-DH-IsoPs and dihomo-isofurans are used to assess the level of oxidative stress in various pathological conditions. spandidos-publications.comocl-journal.org

The formation of F2-DH-IsoPs and dihomo-isofurans is initiated by a free radical attack on the this compound molecule, which is typically esterified within cell membrane phospholipids (B1166683). nih.govocl-journal.org The mechanism starts with the abstraction of a hydrogen atom from one of the bis-allylic carbons of this compound by a reactive oxygen species. ocl-journal.org This creates a pentadienyl radical that reacts with molecular oxygen to form a peroxyl radical. ocl-journal.org This radical then undergoes consecutive cyclization reactions to form a bicyclic endoperoxide intermediate, which is a precursor to the isoprostane structure. ocl-journal.org Subsequent reactions, including reduction, lead to the formation of the stable F2-dihomo-isoprostane molecules. ocl-journal.org Alternatively, under high oxygen tension, the intermediate peroxyl radical can rearrange to form a substituted tetrahydrofuran (B95107) ring structure, characteristic of isofurans. portlandpress.com

Formation of F2-Dihomo-Isoprostanes (F2-DH-IsoPs) and Isofurans

Release of this compound from Membrane Phospholipids

The mobilization of this compound from the sn-2 position of membrane phospholipids is a critical prerequisite for its subsequent conversion into various bioactive metabolites. This release is orchestrated by the superfamily of phospholipase A2 (PLA2) enzymes.

Involvement of Phospholipase A2 (PLA2) Enzymes

Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the ester bond at the second carbon of the glycerol (B35011) backbone in phospholipids, a process that liberates a free fatty acid and a lysophospholipid. balsinde.orgwikipedia.org The availability of free this compound is a rate-limiting step for the synthesis of its downstream mediators. balsinde.org The PLA2 superfamily encompasses several distinct families, including secreted PLA2s (sPLA2s), calcium-dependent cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s). wikipedia.orgencyclopedia.pub Cellular stimulation, often leading to a rise in intracellular calcium, can activate these enzymes, initiating the release of fatty acids like this compound. balsinde.org

Roles of Cytosolic PLA2 Alpha (cPLA2α) and Calcium-Independent PLA2 (iPLA2-VIA)

Within the diverse PLA2 family, specific isoforms play predominant roles in the liberation of this compound.

Cytosolic PLA2 Alpha (cPLA2α) , also known as GIVA PLA2, is a key enzyme in the stimulus-induced release of both arachidonic acid and this compound. csic.esnih.gov Its activation is triggered by an increase in intracellular calcium concentration, which facilitates its translocation from the cytosol to the membranes of the endoplasmic reticulum and nucleus, where it accesses its phospholipid substrates. csic.es While cPLA2α shows a preference for phospholipids containing arachidonic acid, it also effectively releases this compound. csic.es Studies using the selective cPLA2α inhibitor, pyrrophenone, have demonstrated that it completely blocks the zymosan-stimulated release of both fatty acids in macrophages, confirming the enzyme's crucial role in this process. balsinde.orgcsic.es In some cell types, cPLA2α appears to be the primary enzyme responsible for the on-demand release of this compound for the synthesis of bioactive lipid mediators. balsinde.orgnih.gov

Calcium-Independent PLA2 (iPLA2-VIA) , also referred to as GVIA iPLA2 or PNPLA9, also contributes to this compound mobilization. spandidos-publications.comnih.gov Unlike cPLA2α, its activity is not dependent on calcium. mdpi.com Research suggests that iPLA2-VIA is more involved in the basal, or ongoing, release of this compound rather than the rapid, stimulus-coupled release mediated by cPLA2α. encyclopedia.pubbalsinde.org In murine macrophages, studies using selective inhibitors have revealed that iPLA2-VIA participates in the hydrolysis of this compound-containing phospholipids but spares those containing arachidonic acid. nih.govnih.gov This indicates that iPLA2-VIA provides a distinct mechanism for regulating the availability of this compound. nih.govnih.gov

The differential roles of these enzymes are highlighted in the following table:

| Enzyme | Activating Signal | Primary Role in this compound Release | Substrate Preference |

| cPLA2α | Increased intracellular Ca²⁺ | Stimulus-induced, rapid release | Phospholipids containing arachidonic or this compound |

| iPLA2-VIA | Calcium-independent | Basal turnover and release | Preferentially hydrolyzes this compound-containing phospholipids over arachidonic acid-containing ones in some contexts |

Peroxisomal Beta-Oxidation of this compound

Following its release from membrane phospholipids, this compound can undergo peroxisomal beta-oxidation, a metabolic pathway that shortens its carbon chain. spandidos-publications.com This process is significant as it results in the retroconversion of this compound (22:4n-6) to arachidonic acid (20:4n-6). nih.govahajournals.org This conversion provides an endogenous pool of arachidonic acid, a key precursor for a vast array of signaling molecules. nih.gov

Very long-chain fatty acids like this compound are primarily metabolized in peroxisomes because the mitochondrial enzymes have a lower affinity for them. frontiersin.org The peroxisomal beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. frontiersin.org This cycle removes a two-carbon unit in the form of acetyl-CoA from the fatty acid. spandidos-publications.com In the case of this compound, a single cycle of beta-oxidation yields arachidonoyl-CoA. nih.gov Studies in isolated liver cells have shown that this compound is oxidized via peroxisomal beta-oxidation at a rate two to three times faster than oleic acid, arachidonic acid, or docosahexaenoic acid. nih.gov

The key enzymes involved in this process are:

Acyl-CoA Oxidases (ACOX) : Catalyzes the initial dehydrogenation step. spandidos-publications.comfrontiersin.org

D-bifunctional Protein (DBP) : Possesses both hydratase and dehydrogenase activities. spandidos-publications.com

Thiolases : Catalyze the final thiolytic cleavage step. frontiersin.org

This retroconversion pathway highlights the role of this compound as a metabolic precursor and a storage form for arachidonic acid. nih.gov

Cellular and Molecular Mechanisms of Adrenic Acid Action

Modulation of Intracellular Signaling Pathways

Adrenic acid plays a crucial role in cell signaling, influencing various cascades and the activity of key enzymes involved in signal transduction. nih.govresearchgate.net Its actions can lead to a range of cellular responses, from inflammatory processes to the regulation of vascular tone. nih.gov

Participation in Cell Signaling Cascades

This compound is a recognized participant in cellular signaling. nih.govresearchgate.net It is liberated from membrane phospholipids (B1166683) by phospholipase enzymes and can then be metabolized to produce various signaling molecules. atamanchemicals.com These metabolites, in turn, can trigger physiological responses. For instance, certain metabolites of this compound produced via the cyclooxygenase (COX) and cytochrome P450 (CYP450) pathways can activate potassium (K+) channels in vascular smooth muscle cells. nih.gov This activation leads to increased potassium efflux, resulting in hyperpolarization and vasodilation. nih.gov

Furthermore, this compound has been implicated in signaling pathways related to inflammation. In some contexts, it has been shown to enhance the activity of tissue factor (TF), a key initiator of the coagulation cascade, in thrombin-stimulated endothelial cells. nih.gov This suggests a role for this compound in processes leading to thrombus formation. nih.gov The AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy, is also influenced by this compound metabolism. researchgate.net

Effects on Protein Kinase Activity

This compound has been identified as an inhibitor of protein kinase activity. atamanchemicals.com While the specific mechanisms are still under investigation, this inhibition can affect downstream signaling events. Protein kinases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation of other proteins. By inhibiting their activity, this compound can modulate these pathways. For example, the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) can activate AMPK, which in turn influences fatty acid metabolism. researchgate.net

Regulation of Gene Expression

This compound also exerts its influence at the level of gene expression, affecting the transcription of genes involved in antioxidant defense, lipid metabolism, and fatty acid elongation.

Impact on Antioxidant Enzyme Expression (e.g., SOD2, HO-1, Gpx1)

This compound has a notable impact on the expression of key antioxidant enzymes. In response to this compound-induced production of reactive oxygen species (ROS), cells upregulate the mRNA expression of superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1). nih.govkobe-u.ac.jp This is considered a compensatory antioxidant defense mechanism to counteract the increased oxidative stress. nih.gov SOD2 is crucial for converting superoxide radicals to hydrogen peroxide, while HO-1 has antioxidant effects through the production of biliverdin (B22007) and bilirubin. kobe-u.ac.jp

Conversely, studies have shown that treatment with this compound can lead to a decrease in the mRNA expression of glutathione (B108866) peroxidase 1 (Gpx1). nih.govkobe-u.ac.jp Gpx1 is responsible for converting hydrogen peroxide to water. kobe-u.ac.jp The downregulation of Gpx1 suggests that the over-accumulation of ROS induced by this compound may overwhelm the antioxidant capacity of the cell, leading to oxidative stress. nih.gov This differential regulation of antioxidant enzymes highlights a complex cellular response to this compound.

Table 1: Effect of this compound on Antioxidant Enzyme mRNA Expression

| Enzyme | Change in mRNA Expression | Cellular Response |

| SOD2 | Increased nih.govkobe-u.ac.jp | Upregulation of antioxidant defense nih.govkobe-u.ac.jp |

| HO-1 | Increased nih.govkobe-u.ac.jp | Upregulation of antioxidant defense nih.govkobe-u.ac.jp |

| Gpx1 | Decreased nih.govkobe-u.ac.jp | Overwhelmed antioxidant defenses nih.govkobe-u.ac.jp |

Influence on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression

This compound has been shown to influence the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and adipogenesis. spandidos-publications.comembopress.org In certain conditions, such as in patients with hepatitis B virus-associated cirrhosis, a positive correlation has been observed between serum this compound levels and the expression of PPARγ in hepatic stellate cells. spandidos-publications.com This suggests that this compound may play a role in regulating lipid metabolism through the PPARγ pathway. spandidos-publications.com PPARγ activation leads to the transcription of genes that promote fatty acid storage. embopress.org Fatty acids themselves can act as ligands for PPARγ, creating a feedback loop where they modulate the expression of genes involved in their own metabolism. embopress.org

Ion Channel Modulation and Vascular Function

This compound and its metabolites are key regulators of vascular tone and function across multiple vascular beds. nih.gov The compound's influence on ion channels, particularly potassium (K+) channels in vascular smooth muscle cells, is a critical aspect of its physiological activity.

Activation of Potassium (K+) Channels in Vascular Smooth Muscle Cells

Research has demonstrated that this compound, primarily through its metabolites, activates potassium channels in vascular smooth muscle cells. nih.govphysiology.org When metabolized by cyclooxygenase (COX) and cytochrome P450 (CYP450) enzymes, this compound gives rise to vasoactive compounds such as dihomo-prostaglandin I2 (DH-PGI2) and dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.govahajournals.org These metabolites, particularly DH-16,17-EET, have been shown to activate large-conductance calcium-activated potassium (BKCa) channels. ahajournals.orgspandidos-publications.com This activation leads to an increased efflux of potassium ions from the cell. nih.gov

In bovine coronary arteries, the relaxations induced by this compound were significantly diminished by iberiotoxin, a blocker of large-conductance Ca2+-activated K+ channels. physiology.orgnih.gov Furthermore, studies on isolated coronary arterial smooth muscle cells revealed that DH-16,17-EET directly activated iberiotoxin-sensitive whole-cell K+ currents. physiology.orgnih.gov This evidence strongly supports the role of this compound metabolites in directly modulating the activity of potassium channels in the vasculature.

Mechanisms of Vasodilation and Vascular Tone Regulation

The activation of potassium channels by this compound metabolites is a central mechanism in its vasodilatory effects. The increased potassium efflux from vascular smooth muscle cells leads to hyperpolarization of the cell membrane. nih.govphysiology.org This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a decrease in vascular tone. cvphysiology.com

Studies have shown that this compound induces concentration-dependent relaxations in preconstricted bovine coronary arterial rings. physiology.org These relaxations are endothelium-dependent and are significantly inhibited by both COX and CYP450 inhibitors, indicating that the production of its metabolites is crucial for this effect. nih.govphysiology.org The vasodilatory response is also blocked by potassium channel inhibitors, confirming the downstream role of K+ channel activation. nih.gov In adrenal cortical arteries, this compound-induced relaxations were also observed to be endothelium-dependent and mediated by a CYP450 metabolite that activates BKCa channels. ahajournals.orgnih.gov This regulation of vascular tone is a critical aspect of maintaining blood flow and pressure. cvphysiology.com

Contributions to Membrane Properties and Fluidity

As a polyunsaturated fatty acid, this compound is a fundamental component of cellular membranes and plays a significant role in determining their physical properties, which in turn affects cellular function.

Role in Membrane Fluidity and Lipid Raft Structures

The incorporation of polyunsaturated fatty acids like this compound into membrane phospholipids generally increases membrane fluidity. nih.gov Changes in membrane fluidity can have significant consequences for cellular processes by affecting the behavior of membrane-associated proteins and signal transduction. mdpi.com

Lipid rafts are specialized microdomains within the cell membrane that are rich in cholesterol and sphingolipids and play a crucial role in cellular signaling. mdpi.commed-life.ca The composition of lipids within these rafts influences their viscosity and fluidity, which is critical for protein interactions. med-life.ca While the direct and specific role of this compound in lipid raft formation and function is an area of ongoing research, alterations in the levels of polyunsaturated fatty acids, including this compound, have been shown to affect lipid raft properties. mdpi.commed-life.ca For instance, a decrease in this compound levels has been observed during brain aging, which is associated with changes in lipid raft composition and increased membrane stiffness. mdpi.com Conversely, enrichment with n-3 polyunsaturated fatty acids, which can alter the n-6 to n-3 ratio (including this compound levels), has been shown to affect lipid raft accumulation and the localization of signaling proteins. aai.org

Cellular Stress Responses

This compound is also implicated in cellular stress responses, particularly oxidative stress. As a polyunsaturated fatty acid with multiple double bonds, it is susceptible to attack by free radicals, leading to lipid peroxidation. nih.govspandidos-publications.com This process can generate reactive oxygen species (ROS) and lipid peroxidation products, which can cause damage to cellular membranes and other components, ultimately leading to cell death. nih.govspandidos-publications.com

In hepatocytes, exposure to this compound has been shown to induce oxidative stress, as evidenced by a notable increase in ROS production. kobe-u.ac.jp This oxidative stress was accompanied by a decrease in cell viability in a dose-dependent manner. kobe-u.ac.jp The cells responded to this stress by upregulating certain antioxidant enzymes, although these defenses could be overwhelmed. kobe-u.ac.jp These findings suggest that while this compound is a vital component of cellular function, its accumulation under certain pathological conditions could contribute to cellular damage through the induction of oxidative stress. nih.govspandidos-publications.comnih.gov Furthermore, this compound-derived epoxy fatty acids have been shown to reduce endoplasmic reticulum (ER) stress, suggesting a more complex role in cellular stress modulation. acs.org

Induction of Intracellular Reactive Oxygen Species (ROS) Production

Research has demonstrated that exogenous application of this compound can lead to a significant and dose-dependent increase in the production of intracellular reactive oxygen species (ROS). nih.govkobe-u.ac.jp In vitro studies using human hepatocarcinoma (HepG2) cells have shown that treatment with this compound elevates cellular ROS levels, indicating the induction of oxidative stress. nih.govkobe-u.ac.jp This increase in ROS is a critical initiating event, as these highly reactive molecules can interact with and damage various cellular components. nih.gov The primary sources of intracellular ROS are typically the mitochondrial electron transport chain, NADPH oxidases (NOXs), and xanthine (B1682287) oxidase. nih.govmdpi.com While the precise enzymatic source of AdA-induced ROS is a subject of ongoing investigation, its role as a trigger for oxidative imbalance is well-established. nih.gov

Influence on Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid biosynthesis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. acs.orgnih.gov While this compound itself is linked to cellular stress, its metabolites, specifically epoxydocosatrienoic acids (EDTs), have been shown to mitigate ER stress. acs.orgnih.govescholarship.org EDTs are formed from the metabolism of this compound by cytochrome P450 (CYP) enzymes. acs.orgnih.gov

In studies using human embryonic kidney (HEK293) cells, pretreatment with a mixture of EDT methyl esters was found to significantly reduce the onset of tunicamycin-stimulated ER stress. acs.orgresearchgate.netacs.org This protective effect was demonstrated by the downregulation of key markers of the unfolded protein response (UPR), the signaling pathway activated by ER stress. Specifically, EDTs were shown to diminish the levels of the transcription factor ATF4 and prevent the upregulation of the pro-apoptotic protein CHOP during late-stage ER stress. acs.org Furthermore, EDTs curbed the activity of caspase-1, an inflammasome-linked caspase that can be activated by ER stress. acs.org These findings suggest that while this compound can induce other forms of cellular stress, its metabolic conversion to EDTs can provide a protective mechanism against ER stress-induced apoptosis. acs.orgnih.gov

Pathways Leading to Cellular Dysfunction and Cell Death

The culmination of this compound-induced cellular stress often leads to significant dysfunction and, ultimately, cell death. The mechanisms involved are closely tied to the oxidative damage it initiates and its role in specific programmed cell death pathways.

Involvement in Oxidative Damage

As a polyunsaturated fatty acid, this compound is particularly susceptible to attack by free radicals. nih.govspandidos-publications.com This vulnerability leads to a redox imbalance and the generation of lipid peroxidation products. nih.govspandidos-publications.com Lipid peroxidation is a chain reaction that results in the degradation of lipids within cellular membranes, leading to changes in membrane fluidity and permeability, and ultimately causing structural and functional damage to the cell. mdpi.com The brain is especially vulnerable to this type of damage due to its high lipid content and oxygen consumption, coupled with relatively low levels of antioxidant enzymes. nih.gov The peroxidation of this compound can lead to the formation of various by-products, including dihomo-isoprostanes, which are considered biomarkers of in vivo free radical damage. mdpi.com

Role in Regulating Cell Viability and Programmed Cell Death (e.g., Ferroptosis)

The cellular damage instigated by this compound has a direct impact on cell viability. In a dose-dependent manner, this compound has been shown to decrease cell viability in HepG2 cells, with a significant reduction observed at concentrations above 50 µM. kobe-u.ac.jp This loss of viability is intrinsically linked to the induction of oxidative stress, as treatment with the antioxidant N-Acetyl-L-Cysteine (NAC) was able to mitigate the AdA-induced cell damage. kobe-u.ac.jp

Physiological Roles and Functional Contributions of Adrenic Acid

Regulation of Immune Responses and Inflammation Resolution

Adrenic acid contributes to the complex network of immune regulation and the resolution of inflammation through its various metabolites and direct actions on immune cells. While traditionally considered part of the pro-inflammatory omega-6 family, recent research has highlighted its significant anti-inflammatory and pro-resolving functions. sciencesconf.orgnih.gov

This compound is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), each producing a unique set of bioactive lipids with distinct immunomodulatory effects. nih.govspandidos-publications.com These metabolites are pivotal in regulating vascular function and the inflammatory response. spandidos-publications.com For instance, AdA is converted by COX in human vascular endothelial cells into dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂, which have been shown to inhibit platelet aggregation induced by thrombin. nih.govspandidos-publications.com The CYP450 pathway metabolizes AdA into epoxy fatty acids (EpFAs), such as dihomo-epoxyeicosatrienoic acids (DH-EETs), which are involved in regulating vascular tone. nih.govspandidos-publications.comacs.org

The metabolism of this compound and the functions of its key metabolites are summarized in the table below.

| Metabolic Pathway | Key Metabolites | Primary Immunomodulatory/Functional Role | Source(s) |

| Cyclooxygenase (COX) | Dihomo-prostaglandin I₂ (DH-PGI₂), Dihomo-thromboxane A₂ | Inhibit thrombin-induced platelet aggregation. nih.govspandidos-publications.com | nih.govspandidos-publications.com |

| Lipoxygenase (LOX) | Dihomo-hydroxyeicosatetraenoic acid (DH-HETE) | Bioactive lipid involved in inflammatory response. nih.govspandidos-publications.com | nih.govspandidos-publications.com |

| Cytochrome P450 (CYP450) | Dihomo-epoxyeicosatrienoic acids (DH-EETs) | Regulation of vascular tone. nih.govspandidos-publications.com | nih.govspandidos-publications.com |

This table provides an interactive summary of this compound's metabolic pathways and the functions of its derivatives.

A significant anti-inflammatory function of this compound is its ability to potently inhibit the formation of leukotriene B4 (LTB4), a powerful chemoattractant that recruits neutrophils to sites of inflammation. sciencesconf.orgresearchgate.netfoundmyfitness.com Studies have demonstrated that AdA specifically blocks the production of LTB4 in human neutrophils. nih.govx-mol.net This inhibition is directly correlated with a reduction in the available levels of its precursor, arachidonic acid (AA), in its free form. sciencesconf.orgnih.govresearchgate.net By decreasing the substrate for LTB4 synthesis, this compound effectively dampens a key process in the inflammatory cascade. sciencesconf.org This mechanism was highlighted in a murine arthritis model, where treatment with AdA significantly reduced inflammation, an effect dependent on LTB4. nih.govresearchgate.net

Efferocytosis, the process by which apoptotic (dead) cells are cleared by phagocytes like macrophages, is a critical step in the resolution of inflammation. wikipedia.org this compound has been shown to promote this process. nih.gov Research indicates that exposing human monocyte-derived macrophages to this compound significantly enhances their ability to engulf and clear apoptotic neutrophils. sciencesconf.orgnih.govresearchgate.netfoundmyfitness.com In one study, AdA treatment led to a more than 10-fold increase in the efferocytosis of apoptotic cells by macrophages. universiteitleiden.nl By accelerating the removal of dead cells, this compound helps prevent the release of their potentially damaging intracellular contents, thereby contributing to the resolution of inflammation and promoting tissue homeostasis. nih.govwikipedia.org

Inhibition of Chemoattractant Leukotriene B4 (LTB4) Production

Role in Metabolic Homeostasis

This compound is also a key player in metabolic regulation, particularly concerning glucose levels and the oxidation of fatty acids within peroxisomes. nih.govspandidos-publications.com

This compound has been observed to influence glucose metabolism, particularly in the liver. In a rat model of non-alcoholic fatty liver disease (NAFLD), elevated levels of this compound were associated with a decrease in hepatic glucose levels. nih.govspandidos-publications.com This effect is part of a complex metabolic picture where increased AdA can contribute to hepatic steatosis (fatty liver). nih.govspandidos-publications.com Furthermore, AdA can decrease insulin (B600854) sensitivity by modulating the insulin signaling pathway, which is essential for the uptake of glucose into cells like adipocytes and muscle cells. nih.govspandidos-publications.com Studies in diabetic rats have also reported increased levels of AdA in the liver. nih.govspandidos-publications.com

Peroxisomes play a crucial role in lipid metabolism, including the β-oxidation of very-long-chain fatty acids. mdpi.com this compound is a notable substrate for this pathway, where it is catabolized to produce energy. nih.govspandidos-publications.com Research conducted on isolated hepatocytes revealed that this compound is oxidized in peroxisomes at a rate two to three times faster than other fatty acids, such as oleic acid, arachidonic acid, and docosahexaenoic acid (DHA). nih.govspandidos-publications.comnih.gov This process not only shortens the carbon chain of AdA to produce acetyl-CoA for energy but also serves as a pathway for its retroconversion back to arachidonic acid, creating a dynamic equilibrium between these two fatty acids. nih.govspandidos-publications.comnih.gov The efficient chain-shortening of AdA in peroxisomes is a normal physiological function, and its deficiency, as seen in certain genetic disorders like Zellweger syndrome, underscores the importance of this pathway. capes.gov.br The enzyme acyl-CoA oxidase 1 (ACOX1) is a key catalyst in the first step of peroxisomal β-oxidation, and its impairment can lead to an accumulation of AdA. nih.gov

The table below compares the peroxisomal oxidation rates of this compound with other fatty acids.

| Fatty Acid | Relative Rate of Peroxisomal β-oxidation | Source(s) |

| This compound (22:4n-6) | High (2-3 times faster than others listed) | nih.govspandidos-publications.comnih.gov |

| Oleic Acid (18:1) | Low | nih.govnih.gov |

| Arachidonic Acid (20:4n-6) | Low | nih.govnih.gov |

| Docosahexaenoic Acid (22:6n-3) | Low | nih.govnih.gov |

This interactive table illustrates the comparatively rapid rate of peroxisomal β-oxidation of this compound.

General Contributions to Lipid Metabolism

This compound is an integral part of the n-6 fatty acid metabolic pathway. spandidos-publications.com It is synthesized through the two-carbon chain elongation of arachidonic acid or via the elongation and desaturation of linoleic acid. ahajournals.orgacs.org Once formed, this compound can be incorporated into cell membranes for storage. spandidos-publications.com Upon cellular stimulation, it is released and can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes into various bioactive lipids. ahajournals.orgnih.govspandidos-publications.com These metabolites, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids, participate in crucial cell signaling and physiological regulation. ahajournals.orgnih.gov this compound can also undergo peroxisomal β-oxidation to produce ATP for energy. nih.gov

Contributions to Neurodevelopment and Neural Function

This compound is a key polyunsaturated fatty acid in the brain, essential for neuronal growth and development. nih.govmdpi.comnih.gov It is the third most prevalent polyunsaturated fatty acid in the gray matter's glycerophospholipids. nih.gov Arachidonic acid serves as a direct precursor to this compound, a conversion that is vital for meeting the high demand for this compound during brain development. mdpi.comnih.govencyclopedia.pub This process is fundamental for the proper development of neural tissue. mdpi.comnih.govencyclopedia.pub Studies have shown that fatty acids like this compound are crucial for neurogenesis, the process of forming new neurons. explorationpub.com

This compound is the most abundant polyunsaturated fatty acid found in the ethanolamine (B43304) phosphoglycerides of white matter, highlighting its importance in myelin lipid enrichment. nih.gov Myelin is a lipid-rich substance that insulates nerve axons, and the presence of high concentrations of this compound in myelinic lipids is critical for the structural integrity and function of the nervous system. nih.govmdpi.comnih.gov Specifically, this compound is found in large quantities in phosphatidylethanolamine (B1630911) and phosphatidylcholine within myelin. mdpi.comencyclopedia.pubencyclopedia.pub

This compound plays a significant role in neurogenesis and the establishment of neuronal connectivity. explorationpub.comresearchgate.net Research indicates that arachidonic acid and its elongation product, this compound, are important for immune cell and astrocyte development, as well as neural connectivity. researchgate.net The proper balance and availability of these fatty acids are crucial during early human development for the formation of complex neural networks. researchgate.net Furthermore, omega-3 fatty acids, a class to which this compound is related, are known to support neuronal survival, dendritic growth, and synaptic connectivity by influencing the expression of neurotrophic factors. explorationpub.com

Importance in Myelinic Lipids Formation

Vascular Physiology and Cardiovascular System Regulation

Metabolites of this compound act as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors, playing a crucial role in regulating vascular tone. ahajournals.orgnih.govahajournals.orgahajournals.orgnih.gov In bovine coronary arteries, this compound induces endothelium-dependent relaxations. physiology.org This relaxation is mediated by metabolites produced through the COX and CYP450 pathways, which activate potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. nih.govphysiology.org

Specifically, the this compound metabolite dihomo-16,17-epoxyeicosatrienoic acid (DH-16,17-EET) has been identified as a potent activator of smooth muscle K+ channels, causing hyperpolarization and relaxation. physiology.org In the adrenal vasculature, this compound-induced relaxations are primarily mediated by CYP450 metabolites from both the endothelium and the zona glomerulosa cells. ahajournals.orgnih.govahajournals.org These metabolites, likely epoxyeicosatrienoic acids (EETs) or dihomo-EETs, activate large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells, leading to hyperpolarization and subsequent vasorelaxation. ahajournals.orgnih.gov This mechanism is critical for the regulation of blood flow in the adrenal cortex. ahajournals.orgnih.govahajournals.orgahajournals.orgnih.gov

Table 1: Effects of Various Inhibitors on this compound-Induced Relaxation in Bovine Adrenal Cortical Arteries

| Inhibitor | Target | Effect on this compound-Induced Relaxation | Reference |

|---|---|---|---|

| SKF-525A | CYP450 | Attenuated | ahajournals.orgnih.gov |

| 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) | EET antagonist | Attenuated | ahajournals.orgnih.gov |

| Iberiotoxin | BKCa channel blocker | Abolished | ahajournals.orgnih.gov |

| Endothelium Removal | - | Abolished | ahajournals.orgnih.gov |

| Indomethacin | COX | No alteration | ahajournals.orgnih.gov |

| High K+ | - | Inhibited (for DH-16,17-EET) | nih.gov |

Table 2: this compound and Arachidonic Acid Concentrations in Bovine Coronary Arteries and Endothelial Cells

| Tissue/Cell Type | This compound (μg/mg protein) | Arachidonic Acid (μg/mg protein) | Reference |

|---|---|---|---|

| Bovine Coronary Arteries | 0.29 ± 0.01 | 2.06 ± 0.01 | physiology.org |

| Bovine Coronary Endothelial Cells | 1.56 ± 0.16 | 6.18 ± 0.60 | physiology.org |

Regulation of Adrenal Blood Flow

This compound (AdA), a significant polyunsaturated fatty acid found in the adrenal gland, plays a crucial role in regulating local blood flow. ahajournals.orgacs.org Research has demonstrated that this compound induces concentration-dependent relaxation of preconstricted adrenal cortical arteries. ahajournals.orgresearchgate.net This effect is dependent on the endothelium, the inner lining of the blood vessels. ahajournals.orgresearchgate.net

The mechanism involves the metabolism of this compound by cytochrome P450 (CYP450) enzymes within the endothelial cells. ahajournals.orgresearchgate.net This process generates metabolites, presumed to be dihomo-epoxyeicosatrienoic acids (DH-EETs), which then act on the underlying vascular smooth muscle cells. ahajournals.org These metabolites activate large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and subsequent relaxation of the smooth muscle, which in turn dilates the arteries and increases blood flow. ahajournals.orgresearchgate.net This vasodilation is attenuated by CYP450 inhibitors and BKCa channel blockers. ahajournals.orgresearchgate.net

Interestingly, the zona glomerulosa cells of the adrenal cortex also metabolize this compound into vasorelaxing factors. ahajournals.orgnih.gov When these cells are present, they can induce relaxation in denuded adrenal cortical arteries (arteries with the endothelium removed) upon exposure to this compound. ahajournals.orgnih.gov This relaxation is also mediated by CYP450 metabolites and the activation of BKCa channels, indicating a dual source of vasodilatory compounds derived from this compound within the adrenal gland. ahajournals.orgnih.gov This localized control of vascular tone is vital for maintaining appropriate adrenal function. nih.gov

Table 1: this compound's Effect on Adrenal Cortical Artery Relaxation

| Condition | Maximal Relaxation (%) | Key Mediator |

|---|---|---|

| This compound (with Endothelium) | 70 ± 2% | Endothelium-Derived CYP450 Metabolite |

| This compound + CYP450 Inhibitor | 28 ± 8% | Attenuated Relaxation |

| This compound + BKCa Channel Blocker | Abolished Relaxation | Abolished Relaxation |

| This compound (Endothelium Removed) | Abolished Relaxation | N/A |

| This compound (Denuded Artery + Zona Glomerulosa Cells) | 89 ± 3% | Zona Glomerulosa-Derived CYP450 Metabolite |

Data derived from studies on bovine adrenal cortical arteries. ahajournals.orgresearchgate.netnih.gov

Effects on Thrombin-Induced Platelet Aggregation

The influence of this compound on platelet aggregation is multifaceted, primarily occurring through its competition with arachidonic acid (AA) and the bioactivity of its metabolites. In human vascular endothelial cells, this compound is metabolized by the cyclooxygenase (COX) enzyme to produce dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2. spandidos-publications.comphysiology.org

DH-PGI2 has been shown to inhibit thrombin-induced platelet aggregation. ahajournals.orgphysiology.org However, its potency is significantly lower than that of prostaglandin (B15479496) I2 (PGI2), the analogous metabolite derived from arachidonic acid. nih.gov Research indicates that PGI2 is approximately 100 times more potent as a platelet aggregation inhibitor than DH-PGI2. nih.gov

Table 2: Comparative Potency of Prostaglandins (B1171923) on Platelet Aggregation

| Compound | Precursor Fatty Acid | Effect on Platelet Aggregation | Relative Potency |

|---|---|---|---|

| Prostaglandin I2 (PGI2) | Arachidonic Acid | Inhibition | High (100x) |

| Dihomo-prostaglandin I2 (DH-PGI2) | This compound | Inhibition | Low (1x) |

Based on findings from studies on human endothelial cells. nih.gov

Impact on Tissue Factor Activity

Tissue factor (TF) is the primary initiator of the extrinsic pathway of blood coagulation. nih.gov Studies investigating the effect of various fatty acids on TF activity have revealed a significant priming effect of this compound. In cultured human endothelial cells stimulated with thrombin, pre-enrichment with this compound was found to significantly enhance TF activity. spandidos-publications.comnih.gov This effect was specific to this compound, as other fatty acids like eicosapentaenoic acid and docosapentaenoic acid did not produce the same enhancement. nih.gov

The increase in TF expression was also observed when cells enriched with this compound were stimulated with tumor necrosis factor, although not significantly with other inducers like interleukin-1 beta or lipopolysaccharide. nih.gov This enhancement of TF activity by this compound suggests it may act as a prothrombotic agent by increasing the potential for clot formation initiation on the endothelial cell surface. nih.govlondonmet.ac.uk The proposed mechanism involves alterations in signal transduction pathways rather than changes in the apolipoprotein environment. nih.govlondonmet.ac.uk

Table 3: Effect of Fatty Acid Enrichment on Thrombin-Stimulated Tissue Factor (TF) Activity in Endothelial Cells

| Fatty Acid Supplement | Effect on TF Activity | Implication |

|---|---|---|

| This compound (22:4n-6) | Significant Enhancement | Prothrombotic |

| Eicosapentaenoic Acid (20:5n-3) | Ineffective | Neutral |

| Docosapentaenoic Acid (22:5n-3) | Ineffective | Neutral |

Findings based on research with human endothelial cell cultures. nih.govnih.gov

Role in Reproductive Processes

This compound appears to play a notable role in various aspects of reproduction, from fetal development to uterine health. Research highlights that the human placenta actively biomagnifies arachidonic acid and its allies, including this compound. londonmet.ac.uklondonmet.ac.uk This process, which results in higher concentrations of these fatty acids in the fetus compared to the mother, underscores their importance for fetal growth and the development of tissues like the brain and cardiovascular system. londonmet.ac.uklondonmet.ac.uk Supporting this, studies have found higher proportions of this compound in the cord blood of infants born to mothers living on farms, suggesting an environmental influence on fetal exposure. mdpi.com

The concentration of this compound may also be relevant to the establishment and maintenance of pregnancy. In rabbits, for instance, the concentration of this compound in blood plasma is low during the early stages of gestation. mdpi.com In livestock, fatty acids are crucial for reproductive processes, including oocyte maturation and embryo development, and this compound is a component of the complex fatty acid profile involved. nih.gov

Furthermore, studies on uterine tissue have shown alterations in this compound levels in disease states. In endometrial cancer tissue, the relative abundance of this compound was found to be lower compared to normal endometrial tissue, suggesting a potential role in the pathophysiology of the disease. mdpi.com In marine fish, oxidative stress induced by hyperoxia was shown to increase the peroxidation of this compound, with its oxidized products showing a strong correlation with male reproductive pheromone mediators and behaviors. nih.gov

Pathophysiological Involvement and Disease Mechanisms Experimental Models

Metabolic Diseases

Numerous studies have implicated adrenic acid in the pathogenesis of metabolic disorders, particularly those affecting the liver. spandidos-publications.com Its accumulation and subsequent metabolic effects can drive inflammation, oxidative stress, and cellular damage, accelerating the progression of diseases like non-alcoholic fatty liver disease (NAFLD). spandidos-publications.com

NAFLD is a condition characterized by fat accumulation in the liver, which can progress to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. spandidos-publications.com this compound has been identified as a key lipid species that contributes to the advancement of NAFLD. nih.gov

Experimental models have consistently demonstrated an accumulation of this compound in the liver and plasma during the progression of NAFLD. In a notable study, db/db mice fed a choline-deficient L-amino acid-defined, high-fat diet (CDAHFD)—a model that induces hepatic steatosis, inflammation, and mild fibrosis—showed significantly higher levels of free this compound in both the liver and plasma. nih.govkobe-u.ac.jp This accumulation was linked to the increased expression of fatty acid elongase genes (ELOVL2 and 5) and the suppression of acyl-CoA oxidase 1 (ACOX1), an enzyme involved in peroxisomal β-oxidation. spandidos-publications.comnih.gov Similarly, in a rat model of NAFLD induced by 3,3′,4,4′,5-pentachlorobiphenyl, a dose-dependent increase in this compound levels was observed, leading to hepatic steatosis. nih.govspandidos-publications.com These findings suggest that as NAFLD progresses, alterations in fatty acid metabolism lead to a significant buildup of this compound. nih.gov

This compound acts as a pro-inflammatory mediator by amplifying the inflammatory response in liver cells (hepatocytes). nih.govnih.gov In vitro experiments using the human hepatocyte cell line HepG2 have shown that pretreatment with this compound significantly enhances the expression of pro-inflammatory cytokine and chemokine mRNA when stimulated with tumor necrosis factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). nih.govkobe-u.ac.jp Specifically, AdA was found to increase the mRNA levels of TNF-α, Interleukin-8 (IL-8), macrophage inflammatory protein 1β (MIP-1β), and monocyte chemoattractant protein 1 (MCP-1). kobe-u.ac.jpnih.gov This enhancement of the inflammatory cascade suggests that the accumulation of this compound in the liver creates a pro-inflammatory environment that can accelerate the transition from simple steatosis to the more severe inflammatory state of NASH. nih.gov

The accumulation of this compound contributes to cellular injury by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. spandidos-publications.comnih.gov In vitro studies with HepG2 cells have demonstrated that treatment with this compound leads to increased intracellular ROS production, resulting in decreased cell viability and cell death. nih.gov Although there is a compensatory increase in the expression of some antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1), the expression of a key antioxidant enzyme, glutathione (B108866) peroxidase 1 (Gpx1), is decreased. nih.gov This AdA-induced overproduction of ROS overwhelms the antioxidant capacity of the hepatocytes, leading to a state of oxidative stress and disturbing the intrahepatic redox homeostasis. nih.govspandidos-publications.com This lipotoxic effect is a critical driver of hepatocyte injury in NAFLD. nih.gov

Table 1: this compound's Role in NAFLD Progression (Experimental Findings)

| Pathophysiological Process | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Accumulation | db/db mice on CDAHFD | Significantly higher hepatic and plasma levels of free this compound. | nih.govkobe-u.ac.jp |

| Rat model with PCB-induced NAFLD | Dose-dependent increase in this compound levels. | nih.govspandidos-publications.com | |

| Inflammation | HepG2 cells (in vitro) | Pretreatment with AdA enhanced TNF-α and IL-1β induced expression of pro-inflammatory cytokines and chemokines (TNF-α, IL-8, MIP-1β, MCP-1). | nih.govkobe-u.ac.jpnih.gov |

| Redox Disturbance | HepG2 cells (in vitro) | Increased intracellular ROS production; decreased expression of antioxidant enzyme Gpx1. | nih.govspandidos-publications.com |

The progression of NAFLD can lead to liver fibrosis, the excessive accumulation of extracellular matrix proteins, which impairs liver function. nih.gov this compound is implicated in this fibrotic process. The same chemokines that it helps upregulate, such as IL-8, MCP-1, and MIP-1β, are known to have pro-fibrotic effects. nih.gov IL-8 can stimulate the activation of hepatic stellate cells (HSCs), the primary cells responsible for producing collagen and other matrix components in the liver. nih.govspandidos-publications.com MCP-1 and MIP-1β can direct the migration of these activated HSCs. nih.govspandidos-publications.com Research has shown that treating HepG2 cells with this compound not only increases the mRNA expression of these chemokines but also of the pro-fibrotic cytokine TGF-β1, further promoting HSC activation and extracellular matrix synthesis. nih.govspandidos-publications.com These findings indicate that this compound contributes to the progression of liver fibrosis by enhancing the expression of pro-fibrotic chemokines in hepatocytes. spandidos-publications.comnih.gov Furthermore, this compound has been identified as one of several eicosanoids associated with the stage of liver fibrosis in patients with NASH. e-cmh.orgresearchgate.net

Non-Alcoholic Fatty Liver Disease (NAFLD) Progression

Enhancement of Cytokine and Chemokine Expression in Hepatocytes

Neurodegenerative and Neurological Conditions

Beyond metabolic diseases, this compound is also involved in the pathophysiology of the central nervous system. nih.gov It is one of the most abundant fatty acids in the early human brain and can cross the blood-brain barrier. nih.govwikipedia.org Altered levels of this compound and its metabolites have been associated with several neurodegenerative and neurological disorders, suggesting it may serve as a biomarker for these conditions. nih.gov Its role often relates to processes like oxidative stress and inflammation, which are common features of neurodegeneration. spandidos-publications.comnih.gov this compound is considered a potential biomarker for evaluating the extent of oxidative stress in conditions such as Alzheimer's disease, epilepsy, and Rett syndrome. nih.govspandidos-publications.com

Table 2: this compound in Neurodegenerative and Neurological Conditions

| Disease/Condition | Role of this compound | Reference |

|---|---|---|

| Alzheimer's Disease | Potential biomarker; associated with oxidative stress and inflammation. | nih.govspandidos-publications.com |

| Parkinson's Disease | Levels of AdA and its metabolites may serve as biomarkers. | nih.gov |

| Epilepsy | Potential biomarker; associated with oxidative stress. | nih.govspandidos-publications.com |

| Rett Syndrome | Levels of AdA and its metabolites may serve as biomarkers. | nih.gov |

Mechanisms in Alzheimer's Disease Models (e.g., Membrane Lipid Remodeling)

In the context of Alzheimer's disease (AD), this compound is implicated in the crucial process of membrane lipid remodeling. nih.gov Alterations in the lipid composition of cellular membranes are closely associated with the development of neurological dysfunction characteristic of AD. nih.gov Studies have shown that during aging, a primary risk factor for AD, there is a decrease in phospholipids (B1166683) containing this compound in the human hippocampus. researchgate.net Specifically, phosphatidylethanolamine (B1630911) containing this compound (PE 18:0_22:4) has been observed to decrease with age in both mitochondrial and microsomal membranes. researchgate.net This age-related decline in this compound-containing phospholipids could contribute to changes in membrane fluidity and function, potentially influencing the pathological processes of AD. mdpi.com